2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol
Overview
Description
2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol is a synthetic compound that has garnered interest in various fields of research and industry due to its unique properties. This compound is characterized by the presence of a diazenyl group attached to a pyrimidine ring, which is further substituted with amino and hydroxyl groups. The presence of difluorophenyl and diazenyl groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol typically involves the diazotization of 2,4-difluoroaniline followed by coupling with a pyrimidine derivative. The reaction conditions often include the use of acidic or basic media to facilitate the diazotization and coupling reactions. The process may involve multiple steps, including purification and isolation of intermediates to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the diazenyl and difluorophenyl groups, resulting in different chemical properties.
2-Amino-5-[2-(2,4-dichlorophenyl)diazenyl]-4,6-pyrimidinediol: Similar structure but with chlorine substituents instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the difluorophenyl and diazenyl groups in 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
2-amino-5-[(2,4-difluorophenyl)diazenyl]-4-hydroxy-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N5O2/c11-4-1-2-6(5(12)3-4)16-17-7-8(18)14-10(13)15-9(7)19/h1-3H,(H4,13,14,15,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZMGLRALJAFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=NC2=C(N=C(NC2=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150835 | |
Record name | 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-6-hydroxy-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339016-26-1 | |
Record name | 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-6-hydroxy-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339016-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-6-hydroxy-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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